4-Fold Superior Antimycobacterial Potency Over First-Line Drug Isoniazid and 64-Fold Over the Ortho-Substituted Isomer
In a systematic SAR study of 27 aminated benzo-fused heterocycles, 6-aminobenzothiophene (compound 3ma, the free-base form of the target hydrochloride salt) exhibited an MIC of 0.78 µg/mL against Mycobacterium smegmatis (ATCC 700084), representing a 4-fold potency improvement over the first-line antitubercular drug isoniazid (MIC 3.13 µg/mL) and a 64-fold advantage over its regioisomer 4-aminobenzothiophene (compound 3la, MIC 50 µg/mL, ortho-substituted) [1]. The 6-amino (meta) and 5-amino (para, compound 3ia, MIC 0.78 µg/mL) positional isomers were equipotent, both outperforming the 5-aminobenzofuran heteroatom analog (compound 3ja, MIC 1.56 µg/mL) [1].
| Evidence Dimension | In vitro antimycobacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC 0.78 µg/mL (6-aminobenzothiophene, compound 3ma) |
| Comparator Or Baseline | Isoniazid MIC 3.13 µg/mL; 4-aminobenzothiophene (ortho isomer, 3la) MIC 50 µg/mL; 5-aminobenzothiophene (para isomer, 3ia) MIC 0.78 µg/mL; 5-aminobenzofuran (3ja) MIC 1.56 µg/mL |
| Quantified Difference | 4-fold more potent than isoniazid; 64-fold more potent than ortho isomer; 2-fold more potent than 5-aminobenzofuran; equipotent to 5-amino (para) isomer |
| Conditions | Microdilution assay in 96-well flat-bottom polystyrene microplates, final volume 150 µL, M. smegmatis ATCC 700084, isoniazid as positive control |
Why This Matters
This potency differential means that selecting the wrong positional isomer (4-amino instead of 6-amino) could require a 64-fold higher concentration to achieve growth inhibition—a critical consideration for hit-to-lead campaigns where scaffold commitment is irreversible.
- [1] Alelaiwi SH, Heindl JE, Sivaganesh V, Peethambaran B, McKee JR. Structure–activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorg Med Chem Lett. 2022;63:128650. doi:10.1016/j.bmcl.2022.128650. PMID: 35245664. View Source
